Product packaging for Microtubule Inhibitor 185322(Cat. No.:CAS No. 1027308-36-6)

Microtubule Inhibitor 185322

Cat. No.: B1677129
CAS No.: 1027308-36-6
M. Wt: 281.3 g/mol
InChI Key: PFXNAVOIWXHTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. Microtubule Inhibitor 185322 is a small synthetic compound designed to potently inhibit cancer cell proliferation by targeting the microtubule cytoskeleton. This agent acts as an antimitotic by binding to tubulin and perturbing microtubule dynamics, leading to the disruption of mitotic spindle assembly and function . Treatment with this compound arrests cells predominantly in the G2/M phase of the cell cycle, activates the spindle assembly checkpoint (SAC), and ultimately triggers apoptotic cell death . Microtubules, composed of αβ-tubulin heterodimers, are critical for vital cellular processes including cell division, intracellular transport, and the maintenance of cell shape . This compound specifically disrupts these processes by inhibiting the polymerization of tubulin into functional microtubules . This mechanism is distinct from that of other well-known microtubule-targeting agents, as it does not compete for the vinca alkaloid or colchicine binding sites on tubulin, suggesting a novel mode of action . This makes it a valuable tool for studying alternative mechanisms of tubulin inhibition and overcoming resistance to existing therapies. The primary research applications for this compound include investigating the fundamental biology of cell division, exploring mechanisms of apoptosis, and evaluating novel therapeutic strategies for various cancer types, including multi-drug resistant carcinomas . Its synthetic origin and drug-like properties facilitate its use in a laboratory setting for in vitro studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO3 B1677129 Microtubule Inhibitor 185322 CAS No. 1027308-36-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1027308-36-6

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

8-methoxy-6-methyl-3-(pyridin-3-ylmethyl)isochromen-1-one

InChI

InChI=1S/C17H15NO3/c1-11-6-13-9-14(8-12-4-3-5-18-10-12)21-17(19)16(13)15(7-11)20-2/h3-7,9-10H,8H2,1-2H3

InChI Key

PFXNAVOIWXHTNH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)OC)C(=O)OC(=C2)CC3=CN=CC=C3

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)OC(=C2)CC3=CN=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Microtubule inhibitor 185322;  Microtubule inhibitor-185322;  Microtubule-inhibitor-185322;  Microtubule inhibitor185322;  185322

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Microtubule Inhibitor 185322

Direct Interaction with Tubulin and Impact on Microtubule Dynamics

Microtubule Inhibitor 185322 exerts its effects by directly targeting tubulin, the fundamental protein subunit of microtubules. This interaction fundamentally alters the dynamic nature of microtubules, which is essential for their proper function.

Inhibition of Tubulin Polymerization and Microtubule Assembly

This compound functions as an inhibitor of microtubule assembly. nih.govtargetmol.com It directly interferes with the polymerization of tubulin dimers into the filamentous structures that form microtubules. nih.gov This inhibitory action leads to a rapid decrease in the assembly of tubulin, preventing the formation of new microtubules. nih.gov This mechanism is a hallmark of several anti-cancer agents that target the microtubule system. nih.govwikipedia.org The process of microtubule formation is a dynamic equilibrium, and by preventing polymerization, the compound shifts this balance towards disassembly. wikipedia.org

Disruption of Microtubule Dynamic Equilibrium

The constant assembly and disassembly of microtubules, known as dynamic instability, is crucial for their role in cellular processes, particularly during cell division. plos.orgmdpi.com Microtubule inhibitors, including 185322, disrupt this delicate equilibrium. researchgate.netbeilstein-journals.org By inhibiting polymerization, the compound effectively suppresses the growth phases of microtubules. This suppression of microtubule dynamics is a key mechanism shared by various microtubule-targeting agents, which can either inhibit polymerization or prevent depolymerization. nih.govbeilstein-journals.orgnih.gov The ultimate consequence of this disruption is the impairment of mitotic spindle formation, a critical step for chromosome segregation. nih.gov

Cell Cycle Regulation Disruption by this compound

By interfering with microtubule dynamics, this compound profoundly impacts the regulation of the cell cycle, leading to a halt in cell division at a critical phase.

Induction of Mitotic Arrest (M-Phase Arrest)

A primary consequence of treatment with this compound is a marked arrest of cells in the M phase (mitosis) of the cell cycle. nih.govresearchgate.net This mitotic arrest is a direct result of the disruption of the mitotic spindle, which is composed of microtubules and is essential for the proper segregation of chromosomes into daughter cells. nih.govnih.govmdpi.com The inability to form a functional mitotic spindle prevents the cell from proceeding through mitosis, causing it to halt at this stage. nih.govcytoskeleton.commedchemexpress.com This prolonged block in mitosis is a common outcome for cells treated with agents that disrupt microtubule function. nih.gov

Activation of the Spindle Assembly Checkpoint (SAC)

The mitotic arrest induced by this compound is mediated by the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance system that ensures the accurate attachment of chromosomes to the mitotic spindle before allowing the cell to enter anaphase. nih.govnih.gov When microtubule function is disrupted and chromosomes are not properly attached, the SAC is activated, sending a "wait" signal that prevents the cell from progressing further in mitosis. nih.govoncotarget.com This checkpoint activation is a key response to the damage inflicted on the mitotic spindle by microtubule inhibitors.

Apoptosis Induction Pathways Mediated by this compound

The sustained mitotic arrest triggered by this compound ultimately leads to the activation of apoptotic pathways, resulting in programmed cell death.

Downstream Signaling Events Leading to Programmed Cell Death

Treatment with this compound initiates programmed cell death, or apoptosis, in multiple myeloma cells through a series of well-defined signaling events. nih.govtargetmol.com This process involves the inactivation of pro-survival proteins and the activation of key executioner enzymes.

Bcl-2 Phosphorylation: A primary event following the disruption of mitosis by this compound is the phosphorylation of the B-cell lymphoma 2 (Bcl-2) protein. nih.govresearchgate.net Bcl-2 is an anti-apoptotic protein that functions to prevent cell death. nih.gov Phosphorylation, which is a common consequence of mitotic arrest induced by microtubule-targeting agents, serves to inactivate the protective, anti-apoptotic function of Bcl-2. nih.govunimi.itnih.gov This inactivation is a critical step that lowers the threshold for apoptosis, allowing cell death programs to proceed. nih.govnih.gov

Caspase Activation: The apoptotic response induced by this compound is dependent on the activation of caspases, a family of cysteine proteases that execute the process of cell death. researchgate.netvub.be Specifically, the apoptosis is mediated by caspase-3, a key "executioner" caspase. researchgate.net The activation of executioner caspases like caspase-3 is a point of no return in the apoptotic pathway. medchemexpress.com Once active, they cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. medchemexpress.comexpasy.org

PARP Cleavage: A critical substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.govgrantome.com During apoptosis, caspase-3 cleaves PARP from its full-length 113 kDa form into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain fragment. biolegend.com This cleavage inactivates PARP, preventing it from consuming NAD+ for DNA repair and conserving cellular energy for the apoptotic process. grantome.com The cleavage of PARP is considered a classic biochemical marker of apoptosis. grantome.combiolegend.com While not directly documented for 185322, the confirmed activation of caspase-3 strongly implies subsequent PARP cleavage as a downstream event in the induced apoptotic cascade. researchgate.net

Mitotic Catastrophe and Subsequent Apoptotic Response

This compound functions as an inhibitor of microtubule assembly, which directly interferes with the formation and function of the mitotic spindle required for cell division. nih.gov This interference causes a pronounced arrest of multiple myeloma cells in the M phase (mitosis) of the cell cycle. nih.gov

This prolonged mitotic arrest leads to a state known as mitotic catastrophe. nih.govbiorxiv.org Mitotic catastrophe is not a distinct cell death modality but rather an outcome of mitotic failure, where the cell is unable to properly segregate its chromosomes. nih.govoncotarget.com This failure, induced by the disruption of microtubule dynamics, ultimately triggers the activation of the apoptotic response detailed previously. nih.govbiorxiv.org The inability to complete mitosis serves as a lethal signal that engages the downstream pathways of Bcl-2 phosphorylation and caspase activation, ensuring the elimination of the chromosomally unstable cell. nih.govmdpi.com

Comparative Analysis of Tubulin Binding Sites and Mechanisms of Action with Other Microtubule Inhibitors

Microtubule-targeting agents are broadly classified into two major groups based on their effect on tubulin dynamics: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which prevent depolymerization. nih.govnih.gov this compound belongs to the class of microtubule-destabilizing agents. nih.govtargetmol.com Its mechanism can be understood by comparing it to other well-known inhibitors that target different sites on the tubulin protein.

The following table provides a comparative analysis of this compound and other representative microtubule inhibitors.

CompoundClassBinding Site on TubulinPrimary Mechanism of Action
This compoundIsocoumarin (B1212949) derivative / Microtubule DestabilizerActs as a microtubule assembly inhibitor, a mechanism shared with colchicine-site binders nih.govnih.govInhibits tubulin polymerization, leading to mitotic arrest and apoptosis nih.gov
Colchicine (B1669291)Colchicine-site inhibitor / Microtubule DestabilizerBinds to the colchicine site on β-tubulin at the interface between tubulin dimers nih.govmdpi.comBinds to soluble tubulin, forming a complex that prevents incorporation into microtubules and promotes depolymerization wikipedia.org
Vincristine (B1662923)Vinca (B1221190) Alkaloid / Microtubule DestabilizerBinds to the vinca domain on β-tubulin, distinct from the colchicine site nih.govnih.govInhibits microtubule assembly by inducing tubulin to form non-functional, spiral aggregates nih.govrroij.com
Paclitaxel (B517696)Taxane (B156437) / Microtubule StabilizerBinds to the taxane site on the interior surface of β-tubulin within the assembled microtubule nih.govmdpi.comStabilizes existing microtubules and promotes polymerization, preventing disassembly and suppressing microtubule dynamics nih.govmdpi.com

This compound's action as a microtubule assembly inhibitor places it in the same functional category as colchicine and the vinca alkaloids. nih.gov These agents disrupt the highly dynamic nature of microtubules, which is essential for their role in forming the mitotic spindle. researchgate.net However, the specific binding sites for these destabilizing agents differ. Colchicine and its analogues bind to a specific pocket on β-tubulin, sterically hindering the straight conformation required for microtubule assembly. nih.govbeilstein-journals.org In contrast, vinca alkaloids like vincristine bind to a separate "vinca domain," also on β-tubulin, but at the ends of protofilaments, effectively capping them and promoting disassembly. nih.govnih.gov

The mechanism of this compound stands in stark opposition to that of the taxane class of drugs, which includes paclitaxel and docetaxel. nih.govmdpi.com Taxanes are microtubule-stabilizing agents. nih.gov They bind to a pocket on the inside of the microtubule, essentially locking the tubulin subunits together and preventing the necessary depolymerization required for normal mitotic progression. nih.govmdpi.com This suppression of microtubule dynamics, while achieved through an opposite mechanism, also leads to mitotic arrest and apoptosis. nih.govnih.gov

Preclinical Efficacy and Selectivity Studies of Microtubule Inhibitor 185322

In Vitro Cellular Activity in Malignant Cell Lines

Microtubule Inhibitor 185322 demonstrates significant anti-proliferative and cytotoxic effects against various human multiple myeloma cell models. nih.gov Studies utilizing the human MM cell lines U266 and RPMI8226, as well as primary MM cells from patients, have shown that treatment with this compound leads to a pronounced arrest of the cell cycle in the M phase. nih.gov This mitotic arrest is a direct consequence of the drug's impact on microtubule dynamics.

The failure of mitosis induced by compound 185322 subsequently triggers a programmed cell death response. nih.govnih.gov The induced apoptosis is reported to be mediated by caspase-3 and is associated with the phosphorylation of Bcl-2, a key protein in the regulation of apoptosis. nih.govresearchgate.netoncotarget.com This activity is observed in both established myeloma cell lines and primary patient-derived cells, indicating its potential efficacy against the disease. nih.govoaepublish.com

Table 1: Summary of Anti-proliferative Effects of this compound in Multiple Myeloma Cells

Cell ModelEffectMechanism of Action
U266 M phase (mitotic) arrest, ApoptosisInhibition of microtubule assembly
RPMI8226 M phase (mitotic) arrest, ApoptosisInhibition of microtubule assembly
Primary MM Cells M phase (mitotic) arrest, ApoptosisInhibition of microtubule assembly

Comparative Analysis of Activity in Other Cancer Cell Lines

A notable characteristic of this compound is its selectivity for multiple myeloma cells. In comparative studies, the compound was shown to have little to no effect on the growth and survival of human carcinoma cells. nih.gov This suggests a degree of specificity in its cytotoxic activity, a desirable trait for targeted cancer therapies that aim to minimize effects on non-hematological tissues.

Table 2: Comparative Cytotoxicity of this compound

Cell TypeEffect on Growth and Survival
Multiple Myeloma Cells Significant inhibition and apoptosis
Human Carcinoma Cells Little to no effect observed nih.gov

Effects on Cellular Microtubule Networks and Spindle Formation

This compound functions as a microtubule destabilizing agent, directly inhibiting the process of tubulin polymerization. nih.govoaepublish.comtargetmol.com Microtubules are essential components of the cytoskeleton and form the mitotic spindle, a structure critical for the segregation of chromosomes during cell division. nih.gov

By preventing the assembly of tubulin into microtubules, compound 185322 disrupts the formation and function of the mitotic spindle. nih.gov This interference with microtubule dynamics leads to a failure of the cell to progress through mitosis, causing a distinct arrest in the M phase of the cell cycle. nih.govnih.gov Research demonstrates that treatment with 185322 is associated with a rapid decrease in tubulin assembly, which is consistent with the disruption of mitosis and subsequent induction of apoptosis. nih.gov

In Vivo Anti-Tumor Efficacy in Relevant Preclinical Models

While the in vitro data for this compound are well-documented, information regarding its evaluation in murine xenograft models of multiple myeloma is not extensively available in the reviewed scientific literature. Such studies are critical for translating promising in vitro findings into a preclinical setting.

Structure Activity Relationship Sar and Rational Design of Analogues of Microtubule Inhibitor 185322

Identification of Key Structural Features for Tubulin Binding and Biological Activity

The isocoumarin (B1212949) scaffold serves as a crucial pharmacophore for a class of tubulin polymerization inhibitors. The biological activity of these compounds is highly dependent on the nature and position of various substituents on this core structure. SAR studies have revealed several key features that govern their interaction with tubulin, primarily at the colchicine (B1669291) binding site, leading to microtubule destabilization.

A critical component of many potent isocoumarin and coumarin-based inhibitors is the presence of a substituted phenyl ring. For instance, in a series of coumarin (B35378) analogues, a 6-chloro-4-(methoxyphenyl)coumarin (CMC) demonstrated significant anticancer activity. nih.gov The methoxy (B1213986) group on the phenyl ring is a common feature in many colchicine binding site inhibitors, contributing to favorable interactions within the hydrophobic pocket of β-tubulin.

The substitution pattern on the isocoumarin ring itself also plays a pivotal role. Modifications at the C3 and C4 positions can significantly impact potency. For example, the introduction of different aryl groups at the 3-position of the isocoumarin nucleus has been explored to enhance biological activity. Furthermore, the incorporation of heterocyclic rings, such as benzoxazole (B165842) at the 3-position of a coumarin, has been shown to produce potent microtubule inhibitors. nih.gov

The following table summarizes the inhibitory activities of selected coumarin analogues, highlighting the influence of different substituents on their anticancer effects.

CompoundSubstituentsIC50 (µM) against HCT116 cells
6-chloro-4-(methoxyphenyl)coumarin (CMC)6-Cl, 4-methoxyphenyl~0.2
Analogue 1Various>10
Analogue 2Various5.6

Synthetic Methodologies for Novel Isocoumarin Derivatives and Analogues

The development of novel isocoumarin analogues as microtubule inhibitors relies on efficient and versatile synthetic strategies. Several methodologies have been established to construct the isocoumarin core and introduce diverse substituents.

One common approach involves the condensation of homophthalic acid anhydride (B1165640) with various aromatic and aliphatic moieties. This method allows for the straightforward introduction of substituents at the 3-position of the isocoumarin ring.

Palladium-catalyzed reactions have also proven to be highly effective for the synthesis of isocoumarins. For instance, the cyclization of o-halobenzoic acids with alkynes or ketones in the presence of a palladium catalyst provides a powerful tool for constructing the isocoumarin scaffold with various substitution patterns.

Furthermore, copper-catalyzed domino reactions have been employed for the synthesis of 3-substituted isocoumarins from o-halobenzoic acids and 1,3-diones. These methods are often characterized by high yields and tolerance to a wide range of functional groups, making them suitable for the generation of compound libraries for SAR studies.

A general synthetic scheme for the preparation of 3-substituted isocoumarins is depicted below:

Step 1: Reaction of an o-halobenzoic acid with a 1,3-dicarbonyl compound in the presence of a copper catalyst.

Step 2: Intramolecular cyclization to form the isocoumarin ring.

Step 3: Further modification of the substituents as needed to explore the SAR.

These synthetic routes provide the necessary chemical tools to systematically modify the isocoumarin structure and optimize its microtubule-inhibiting properties.

Future Perspectives in Microtubule Inhibitor 185322 Research

Development of Next-Generation Analogues with Enhanced Specificity

A significant challenge with current microtubule inhibitors is the development of drug resistance and off-target toxicities. mdpi.com Future research on Microtubule Inhibitor 185322 will likely involve the development of next-generation analogues designed to overcome these hurdles. One key strategy is to enhance specificity for certain tubulin isotypes that are overexpressed in cancer cells, such as βIII-tubulin. mdpi.com The overexpression of βIII-tubulin is a known mechanism of resistance to taxanes and vinca (B1221190) alkaloids. mdpi.comnih.gov By designing analogues of this compound that selectively target cancer-associated tubulin isotypes, it may be possible to create more potent and less toxic therapeutics.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. mdpi.com These studies systematically modify the chemical structure of this compound to identify the key molecular features responsible for its biological activity and specificity. This information can then be used to guide the synthesis of new analogues with improved properties. For example, modifications could be made to enhance binding affinity to the target site on tubulin or to reduce interactions with efflux pumps that contribute to multidrug resistance.

Another approach to enhancing specificity is the development of dual-acting or hybrid molecules. mdpi.com These compounds are designed to target tubulin as well as another oncogenic pathway, such as a protein kinase. mdpi.com This multi-targeted approach could lead to synergistic anticancer effects and a lower likelihood of resistance development. mdpi.com

Strategy for Analogue DevelopmentRationalePotential Advantage
Isotype-Specific Targeting Overcome resistance due to overexpression of specific tubulin isotypes (e.g., βIII-tubulin). mdpi.comnih.govIncreased potency in resistant tumors and potentially reduced neurotoxicity.
Structure-Activity Relationship (SAR) Studies Systematically optimize the chemical structure for improved efficacy and reduced off-target effects. mdpi.comEnhanced binding affinity, improved pharmacokinetic properties, and reduced toxicity.
Dual-Acting/Hybrid Molecules Simultaneously inhibit microtubule dynamics and another critical cancer pathway (e.g., kinase signaling). mdpi.comSynergistic cytotoxicity and a lower probability of developing resistance. mdpi.com

Exploration of Novel Binding Sites or Allosteric Modulators

The majority of clinically used microtubule inhibitors bind to one of three main sites on the tubulin dimer: the taxane (B156437), vinca, and colchicine (B1669291) sites. mdpi.com A promising area of future research for this compound is the exploration of novel binding sites on tubulin. The discovery of new binding pockets could lead to the development of agents with entirely new mechanisms of action and potentially different resistance profiles. pnas.org High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are instrumental in identifying and characterizing these new sites. pnas.org

In addition to novel binding sites, the development of allosteric modulators of tubulin represents another exciting frontier. csmres.co.uknih.govmdpi.com Unlike traditional inhibitors that directly block the active site, allosteric modulators bind to a different site on the protein and induce a conformational change that alters its function. csmres.co.uk This can offer a more subtle and potentially more specific way of modulating microtubule dynamics. The identification of hidden or cryptic allosteric sites, which are not apparent in the unbound protein structure, is an active area of research. csmres.co.uk Computational methods, such as molecular dynamics simulations, can be used to predict the existence of such sites, which can then be validated experimentally. mdpi.com

The potential advantages of targeting novel or allosteric sites include:

Overcoming existing resistance: Cancers that have developed resistance to drugs targeting the classical binding sites may still be sensitive to agents that bind elsewhere.

Improved selectivity: Allosteric sites are often less conserved than active sites, which could allow for the development of more selective inhibitors. csmres.co.uk

Fine-tuned modulation: Allosteric modulators can either enhance or inhibit protein function, offering a broader range of therapeutic possibilities.

Integration with Advanced Preclinical Imaging and Biomarker Discovery

To accelerate the clinical development of this compound and to enable personalized treatment strategies, its evaluation should be integrated with advanced preclinical imaging and biomarker discovery. Preclinical imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can provide non-invasive, real-time assessment of drug distribution, target engagement, and therapeutic response in living organisms. nih.govicr.ac.uk For instance, radiolabeled versions of this compound could be developed for PET imaging to visualize its uptake and retention in tumors.

Biomarker discovery is another critical component of modern drug development. nih.gov Biomarkers are biological molecules that can be used to predict which patients are most likely to respond to a particular therapy. For microtubule inhibitors, potential biomarkers include the expression levels of specific tubulin isotypes (e.g., βIII-tubulin), the presence of tubulin mutations, and the status of microtubule-associated proteins. nih.govbenthamscience.com Gene expression profiling and proteomic analyses of tumor samples can help to identify predictive signatures of response to this compound. nih.gov

TechnologyApplication in this compound Research
Positron Emission Tomography (PET) Non-invasively track the biodistribution and tumor targeting of a radiolabeled version of the inhibitor.
Magnetic Resonance Imaging (MRI) Assess the impact of the inhibitor on tumor vasculature and cellularity. nih.gov
Gene Expression Profiling Identify gene signatures in tumors that correlate with sensitivity or resistance to the inhibitor. nih.gov
Proteomics Quantify the expression of tubulin isotypes and other proteins involved in microtubule regulation to predict treatment response. nih.gov

Potential Applications in Other Cellular Contexts or Disease Models

While microtubule inhibitors have been primarily developed as anticancer agents, their fundamental role in cellular processes suggests that they may have therapeutic potential in a variety of other diseases. mdpi.com Future research on this compound should explore its efficacy in non-oncological disease models.

One promising area is in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. mdpi.comnih.gov In these conditions, the microtubule network in neurons is often disrupted. Microtubule-stabilizing agents have shown potential in preclinical models to restore microtubule stability and improve neuronal function. mdpi.comnih.gov The ability of a microtubule inhibitor to cross the blood-brain barrier would be a key determinant of its potential in this context. mdpi.com

Other potential applications for microtubule inhibitors include:

Anti-inflammatory agents: Microtubules are involved in the inflammatory response, and colchicine, a microtubule destabilizer, is used to treat gout. mdpi.com

Antiviral agents: Many viruses rely on the host cell's microtubule network for replication and transport.

Antiparasitic agents: Microtubules are also essential for the survival of many parasites.

The exploration of these alternative therapeutic applications could significantly broaden the clinical utility of this compound.

Q & A

Q. What experimental methodologies are recommended to elucidate the mechanism of action of Microtubule Inhibitor 185322?

To determine the mechanism of action, employ biochemical assays such as competitive binding studies with purified tubulin, combined with immunofluorescence microscopy to visualize microtubule dynamics in treated cells. Dose-response experiments using cell lines (e.g., NCI-H460) can quantify disruption of microtubule polymerization . Validate findings using orthogonal methods like surface plasmon resonance (SPR) to assess direct binding affinity.

Q. How is the IC50 value of this compound determined in cytotoxicity assays?

IC50 values are calculated via dose-response curves using cell viability assays (e.g., MTT or ATP-based luminescence). Ensure at least three biological replicates and use nonlinear regression models to fit data. For example, this compound showed an IC50 of 154.5 nM in NCI-H460 cells, with protocols emphasizing consistent incubation times and controlled passage numbers to minimize variability .

Q. What criteria should guide the selection of in vitro and in vivo models for studying this compound?

Prioritize cell lines with high tubulin expression (e.g., cancer models like NCI-H460) for in vitro work. For in vivo studies, select xenograft models that recapitulate human pharmacokinetics. Ensure animal cohorts are statistically powered to detect significant differences in tumor volume reduction, referencing guidelines for ethical and reproducible design .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

Discrepancies often arise from differences in drug metabolism or bioavailability. Perform pharmacokinetic/pharmacodynamic (PK/PD) profiling to assess tissue distribution and metabolite activity. Compare results across multiple species and validate assays for plasma protein binding, which may reduce free drug availability in vivo .

Q. What strategies optimize dosing regimens for this compound in combination therapies?

Use synergistic combination indices (e.g., Chou-Talalay method) to identify non-antagonistic pairings with other microtubule-targeting agents or DNA-damaging drugs. Preclinical studies should include staggered dosing schedules to mimic clinical scenarios and evaluate toxicity thresholds using factorial experimental designs .

Q. How should clinical trial protocols address the translational challenges of this compound?

Incorporate Investigator’s Brochure (IB) guidelines to detail preclinical data, including toxicology and PK/PD profiles. For Phase I trials, design dose-escalation studies with adaptive protocols to monitor dose-limiting toxicities. Ensure compliance with IND requirements by referencing FDA-approved package inserts or IB templates if available .

Q. What methodologies confirm target specificity of this compound in complex biological systems?

Combine genetic knockdown (e.g., siRNA/CRISPR) of tubulin isoforms with phenotypic rescue experiments. Use proteome-wide affinity pulldown assays to identify off-target interactions. Cross-validate with computational docking simulations to predict binding sites on tubulin heterodimers .

Q. How can researchers statistically validate the reproducibility of this compound’s effects across independent studies?

Apply meta-analysis techniques to aggregate data from multiple labs, adjusting for batch effects and assay variability. Use power analysis to determine minimum sample sizes and report effect sizes with confidence intervals. Adhere to MIAME (Minimum Information About a Microarray Experiment) standards for data transparency .

Q. What experimental designs mitigate confounding factors in high-throughput screening of this compound derivatives?

Implement factorial designs to test structural analogs under varied conditions (e.g., pH, serum concentration). Use counter-screening against non-mitotic cell lines to exclude non-specific cytotoxicity. Validate hits with orthogonal assays, such as tubulin polymerization inhibition and cell cycle arrest profiling .

Q. How do researchers balance mechanistic depth and clinical relevance when publishing findings on this compound?

Structure manuscripts to align with IMReD (Introduction, Methods, Results, Discussion) guidelines, emphasizing translational implications in the discussion. Include clinical correlation statements and adhere to ethical reporting standards for preclinical data. Avoid overinterpretation of in vitro results without in vivo validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Microtubule Inhibitor 185322
Reactant of Route 2
Microtubule Inhibitor 185322

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.